gamma-Cyhalothrin

Catalog No.
S532385
CAS No.
91465-08-6
M.F
C23H19ClF3NO3
M. Wt
449.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
gamma-Cyhalothrin

CAS Number

91465-08-6

Product Name

gamma-Cyhalothrin

IUPAC Name

[cyano-(3-phenoxyphenyl)methyl] 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropane-1-carboxylate

Molecular Formula

C23H19ClF3NO3

Molecular Weight

449.8 g/mol

InChI

InChI=1S/C23H19ClF3NO3/c1-22(2)17(12-19(24)23(25,26)27)20(22)21(29)31-18(13-28)14-7-6-10-16(11-14)30-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3

InChI Key

ZXQYGBMAQZUVMI-RDDWSQKMSA-N

SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C

Solubility

Solubility in water: none

Synonyms

alpha-cyano-3-phenoxybenzyl 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethyl cyclopropanecarboxylate, cyclopropanecarboxylic acid, 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-, cyano(3-phenoxyphenyl)methyl ester, cyhalothrin, lambclacyhalothrin, lambda-cyhalothrin, lambdacyhalothrin, OMS 3021, OMS-3021, PP 321

Canonical SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C

Isomeric SMILES

CC1([C@@H]([C@@H]1C(=O)O[C@@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)/C=C(/C(F)(F)F)\Cl)C

Description

The exact mass of the compound gamma-Cyhalothrin is 449.1006 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water: nonesolubility in water: none. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. It belongs to the ontological category of cyclopropanecarboxylate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Insecticides. However, this does not mean our product can be used or applied in the same or a similar way.

Gamma-cyhalothrin is a single isomer of the synthetic insecticide cyhalothrin. Unlike cyhalothrin, which is a mixture of isomers, gamma-cyhalothrin offers a more consistent insecticidal effect []. It was patented by Cheminova and is considered one of the most active pyrethroids []. Its broad-spectrum insecticidal properties make it valuable in agricultural pest control [].


Molecular Structure Analysis

Gamma-cyhalothrin possesses a complex molecular structure with three chiral centers []. The key feature is the cyano (C≡N) group and the cyclopropane ring, which are essential for its insecticidal activity []. The specific stereochemistry, particularly the (1R) configuration, contributes significantly to its potency [].


Chemical Reactions Analysis

The specific synthesis of gamma-cyhalothrin is proprietary information. However, the synthesis of cyhalothrin involves a multi-step process starting with chrysanthemic acid, a precursor molecule derived from chrysanthemums []. Gamma-cyhalothrin can be obtained from cyhalothrin through a separation process to isolate the desired isomer [].

Gamma-cyhalothrin undergoes degradation in the environment. Studies suggest it decomposes in soil with a half-life (DT50) of 16.6-33.8 days []. It is not persistent in water and is expected to break down within a few weeks [].


Physical And Chemical Properties Analysis

  • Melting Point: 127-129 °C []
  • Boiling Point: Decomposes above 200 °C []
  • Solubility: Low in water (0.004 mg/L) [] ; lipophilic (fats and oils soluble)
  • Stability: Moderately stable under normal storage conditions []

Gamma-cyhalothrin acts as a neurotoxin in insects. It disrupts the sodium ion channels in their nervous system, leading to uncontrolled nerve impulses, paralysis, and ultimately death.

Gamma-cyhalothrin is moderately toxic to humans and other mammals (Oral LD50 for rats: 123 mg/kg) []. Skin exposure can cause irritation and tingling sensations. It is highly toxic to aquatic organisms, honeybees, and some beneficial insects [].

Important Considerations

  • Due to its toxicity to bees and other beneficial insects, the use of gamma-cyhalothrin should be balanced with integrated pest management (IPM) strategies.
  • Proper handling and application procedures are crucial to minimize environmental impact and ensure user safety.

Insecticidal Activity and Mode of Action

Research explores gamma-cyhalothrin's effectiveness against various insect pests. Studies investigate its potency on target insects in agricultural settings, such as cotton pests []. Other research examines its efficacy against mosquitos, evaluating its potential for insect control in public health applications []. Understanding its mode of action, how it disrupts the insect nervous system, is also a crucial area of study for optimizing its use and developing resistance management strategies [].

Environmental Impact

The potential environmental impact of gamma-cyhalothrin is a significant concern. Scientific studies assess its toxicity to non-target organisms, such as fish and aquatic invertebrates [, ]. Research also investigates its breakdown and persistence in the environment to understand its potential for bioaccumulation and long-term effects on ecosystems [].

Toxicology and Human Health

Gamma-cyhalothrin's potential risks to human health are a subject of scientific inquiry. Research focuses on its toxicological profile, including effects on the nervous system, irritation potential, and potential carcinogenicity [, ]. Studies also explore safe handling practices and potential human exposure routes associated with its use in agriculture and pest control [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

YELLOW-BROWN VISCOUS (TECHNICAL-GRADE PRODUCT) LIQUID WITH CHARACTERISTIC ODOUR.
COLOURLESS-TO-BEIGE SOLID (TECHNICAL GRADE).

XLogP3

6.1

Exact Mass

449.1006

Density

Relative density (water = 1): 1.2
Relative density (water = 1): 1.3

LogP

6.9
7.0

Appearance

Solid powder

Melting Point

49.2 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

375WQ7596S

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H330: Fatal if inhaled [Danger Acute toxicity, inhalation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Fungicides, Industrial

Vapor Pressure

Vapor pressure, Pa at 20 °C:

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Other CAS

91465-08-6

Use Classification

Agrochemicals -> Insecticides

Dates

Modify: 2023-08-15
1: Shen X, Xu Z, Zhang X, Yang F. Stable carbon isotope fractionation during the biodegradation of lambda-cyhalothrin. Sci Total Environ. 2015 Nov 1;532:415-9. doi: 10.1016/j.scitotenv.2015.05.045. Epub 2015 Jun 16. PubMed PMID: 26092290.
2: Elhalwagy ME, Abd-Alrahman SH, Nahas AA, Ziada RM, Mohamady AH. Hepatopancreatic intoxication of lambda cyhalothrin insecticide on albino rats. Int J Clin Exp Med. 2015 May 15;8(5):7297-305. eCollection 2015. PubMed PMID: 26221269; PubMed Central PMCID: PMC4509214.
3: Abbas N, Shad SA. Assessment of resistance risk to lambda-cyhalothrin and cross-resistance to four other insecticides in the house fly, Musca domestica L. (Diptera: Muscidae). Parasitol Res. 2015 Jul;114(7):2629-37. doi: 10.1007/s00436-015-4467-2. Epub 2015 Apr 23. PubMed PMID: 25903007.
4: Piner P, Üner N. Neurotoxic effects of lambda-cyhalothrin modulated by piperonyl butoxide in the brain of Oreochromis niloticus. Environ Toxicol. 2014 Nov;29(11):1275-82. doi: 10.1002/tox.21858. Epub 2013 Mar 5. PubMed PMID: 23460558.
5: Abbas N, Khan HA, Shad SA. Resistance of the house fly Musca domestica (Diptera: Muscidae) to lambda-cyhalothrin: mode of inheritance, realized heritability, and cross-resistance to other insecticides. Ecotoxicology. 2014 Jul;23(5):791-801. doi: 10.1007/s10646-014-1217-7. Epub 2014 Mar 8. PubMed PMID: 24609299.
6: Liu J, Yang X, Zhang Y. Characterization of a lambda-cyhalothrin metabolizing glutathione S-transferase CpGSTd1 from Cydia pomonella (L.). Appl Microbiol Biotechnol. 2014 Nov;98(21):8947-62. doi: 10.1007/s00253-014-5786-4. Epub 2014 May 15. PubMed PMID: 24827500.
7: Arouri R, Le Goff G, Hemden H, Navarro-Llopis V, M'saad M, Castañera P, Feyereisen R, Hernández-Crespo P, Ortego F. Resistance to lambda-cyhalothrin in Spanish field populations of Ceratitis capitata and metabolic resistance mediated by P450 in a resistant strain. Pest Manag Sci. 2015 Sep;71(9):1281-91. doi: 10.1002/ps.3924. Epub 2014 Dec 4. PubMed PMID: 25296621.
8: Mutagahywa J, Ijumba JN, Pratap HB, Molteni F, Mugarula FE, Magesa SM, Ramsan MM, Kafuko JM, Nyanza EC, Mwaipape O, Rutta JG, Mwalimu CD, Ndong I, Reithinger R, Thawer NG, Ngondi JM. The impact of different sprayable surfaces on the effectiveness of indoor residual spraying using a micro encapsulated formulation of lambda-cyhalothrin against Anopheles gambiae s.s. Parasit Vectors. 2015 Apr 3;8:203. doi: 10.1186/s13071-015-0795-4. PubMed PMID: 25890339; PubMed Central PMCID: PMC4392635.
9: Wu J, Smith MT. Lethal Effects of Lambda-Cyhalothrin and its Commercial Formulation on Asian Longhorned Beetle (Coleoptera: Cerambycidae): Implications for Population Suppression, Tree Protection, Eradication, and Containment. J Econ Entomol. 2015 Feb;108(1):150-6. doi: 10.1093/jee/tou052. Epub 2015 Feb 4. PubMed PMID: 26470115.
10: Rodrigues AR, Siqueira HA, Torres JB. Enzymes mediating resistance to lambda-cyhalothrin in Eriopis connexa (Coleoptera: Coccinellidae). Pestic Biochem Physiol. 2014 Mar;110:36-43. doi: 10.1016/j.pestbp.2014.02.005. Epub 2014 Mar 5. PubMed PMID: 24759049.
11: Gupta K, Baruah PP. Effect of lambda cyhalothrin on Calothrix sp. (GUEco 1001), an autochthonous cyanobacterium of rice fields of Brahmaputra floodplain. Environ Sci Pollut Res Int. 2015 Dec;22(23):18554-60. doi: 10.1007/s11356-015-5181-4. Epub 2015 Sep 17. PubMed PMID: 26377968.
12: Xi J, Pan Y, Bi R, Gao X, Chen X, Peng T, Zhang M, Zhang H, Hu X, Shang Q. Elevated expression of esterase and cytochrome P450 are related with lambda-cyhalothrin resistance and lead to cross resistance in Aphis glycines Matsumura. Pestic Biochem Physiol. 2015 Feb;118:77-81. doi: 10.1016/j.pestbp.2014.12.002. Epub 2014 Dec 9. PubMed PMID: 25752434.
13: Muzari OM, Adamczyk R, Davis J, Ritchie S, Devine G. Residual effectiveness of lambda-cyhalothrin harbourage sprays against foliage-resting mosquitoes in north Queensland. J Med Entomol. 2014 Mar;51(2):444-9. PubMed PMID: 24724295.
14: Colombo R, Ferreira TC, Alves SA, Carneiro RL, Lanza MR. Application of the response surface and desirability design to the Lambda-cyhalothrin degradation using photo-Fenton reaction. J Environ Manage. 2013 Mar 30;118:32-9. doi: 10.1016/j.jenvman.2012.12.035. Epub 2013 Feb 1. PubMed PMID: 23380363.
15: Torres JB, Rodrigues AR, Barros EM, Santos DS. Lambda-Cyhalothrin Resistance in the Lady Beetle Eriopis connexa (Coleoptera: Coccinellidae) Confers Tolerance to Other Pyrethroids. J Econ Entomol. 2015 Feb;108(1):60-8. doi: 10.1093/jee/tou035. Epub 2015 Jan 24. PubMed PMID: 26470104.
16: Rodrigues AR, Spindola AF, Torres JB, Siqueira HA, Colares F. Response of different populations of seven lady beetle species to lambda-cyhalothrin with record of resistance. Ecotoxicol Environ Saf. 2013 Oct;96:53-60. doi: 10.1016/j.ecoenv.2013.06.014. Epub 2013 Jul 12. PubMed PMID: 23856123.
17: George T, Beevi SN, Xavier G, Kumar NP, George J. Dissipation kinetics and assessment of processing factor for chlorpyrifos and lambda-cyhalothrin in cardamom. Environ Monit Assess. 2013 Jun;185(6):5277-84. doi: 10.1007/s10661-012-2943-z. Epub 2012 Oct 19. PubMed PMID: 23079795.
18: Cui B, Feng L, Pan Z, Yu M, Zeng Z, Sun C, Zhao X, Wang Y, Cui H. Evaluation of Stability and Biological Activity of Solid Nanodispersion of Lambda-Cyhalothrin. PLoS One. 2015 Aug 17;10(8):e0135953. doi: 10.1371/journal.pone.0135953. eCollection 2015. PubMed PMID: 26281043; PubMed Central PMCID: PMC4539193.
19: Fan S, Zhang F, Deng K, Yu C, Liu S, Zhao P, Pan C. Spinach or amaranth contains highest residue of metalaxyl, fluazifop-P-butyl, chlorpyrifos, and lambda-cyhalothrin on six leaf vegetables upon open field application. J Agric Food Chem. 2013 Mar 6;61(9):2039-44. doi: 10.1021/jf304710u. Epub 2013 Feb 22. PubMed PMID: 23387923.
20: Fetoui H, Feki A, Salah GB, Kamoun H, Fakhfakh F, Gdoura R. Exposure to lambda-cyhalothrin, a synthetic pyrethroid, increases reactive oxygen species production and induces genotoxicity in rat peripheral blood. Toxicol Ind Health. 2015 May;31(5):433-41. doi: 10.1177/0748233713475516. Epub 2013 Feb 13. PubMed PMID: 23406951.

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